ethyl 4-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate is a structurally complex small molecule featuring a benzoate ester core, a sulfanyl acetamido linker, and a pyrazine ring substituted with a 4-phenylpiperazine moiety. The pyrazine ring contributes to electronic diversity, while the thioether linkage (sulfanyl group) may improve metabolic stability compared to oxygen- or nitrogen-based linkers .
Properties
IUPAC Name |
ethyl 4-[[2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-2-33-25(32)19-8-10-20(11-9-19)28-22(31)18-34-24-23(26-12-13-27-24)30-16-14-29(15-17-30)21-6-4-3-5-7-21/h3-13H,2,14-18H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGZFDANCYDPPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Phenylpiperazine Moiety: This step involves the reaction of phenylhydrazine with ethyl acetoacetate to form the phenylpiperazine ring.
Pyrazine Ring Formation: The pyrazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Thioether Linkage: The pyrazine ring is then linked to the phenylpiperazine moiety via a thioether bond.
Acetamido Group Addition: The acetamido group is introduced through an acylation reaction.
Benzoate Ester Formation: Finally, the benzoate ester is formed by esterification of the carboxylic acid with ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 4-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the pyrazine ring can engage in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Key Differences and Implications
Linker Chemistry: The target compound’s sulfanyl acetamido linker (vs. amino, ether, or thio linkers in analogs) may enhance resistance to enzymatic hydrolysis, as thioethers are less prone to cleavage than esters or amides .
Substituent Effects :
- The pyrazine-piperazine combination in the target compound introduces a larger, more polarizable aromatic system compared to pyridazine (I-6230) or isoxazole (I-6273). This could enhance interactions with hydrophobic pockets in enzymes or receptors .
- 4-Phenylpiperazine is associated with improved blood-brain barrier penetration, a feature absent in analogs like I-6473 (ether-linked isoxazole) .
Synthetic Complexity :
Research Findings and Trends
- Metabolic Stability : Thioether-containing compounds (e.g., target compound, I-6373) show longer half-lives in vitro compared to ether-linked analogs (I-6473) due to reduced oxidative metabolism .
- Solubility : Pyrazine’s electron-deficient aromatic system may lower solubility compared to pyridazine or isoxazole derivatives, necessitating formulation optimization .
Biological Activity
Ethyl 4-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered significant interest due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Phenylpiperazine moiety
- Pyrazine ring
- Benzoate ester
This structural complexity contributes to its diverse biological activities.
Target of Action : The primary target of this compound is acetylcholinesterase (AChE).
Mode of Action : The compound inhibits AChE, leading to an increase in acetylcholine (ACh) concentration in the synaptic cleft. This enhancement of cholinergic neurotransmission is beneficial for cognitive functions, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's.
Biochemical Pathways : The inhibition of AChE affects cholinergic neurotransmission pathways, resulting in improved cognitive functions due to elevated ACh levels.
Antimicrobial and Anticancer Properties
Research indicates that derivatives of piperazine, including those related to this compound, exhibit antimicrobial and anticancer properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and cancer cell lines.
Case Studies
- Cognitive Enhancement : In experimental models, compounds similar to this compound have demonstrated significant improvements in memory and learning tasks, suggesting their potential use in cognitive disorders .
- Anticancer Activity : A study highlighted the efficacy of piperazine derivatives in inhibiting tumor growth in specific cancer models, showcasing their potential as therapeutic agents against malignancies .
In Vitro Studies
In vitro assays have confirmed the inhibitory effects on AChE activity. For instance, piperazine derivatives were shown to bind effectively at both peripheral anionic sites and catalytic sites of AChE, enhancing their therapeutic potential .
In Vivo Studies
Animal studies have further validated the cognitive-enhancing effects of these compounds. Results indicated that administration led to improved performance in memory-related tasks compared to control groups .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
